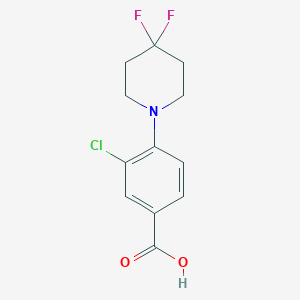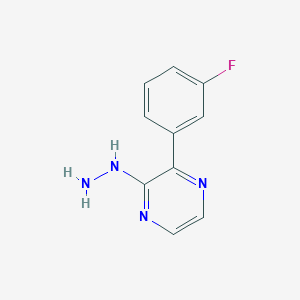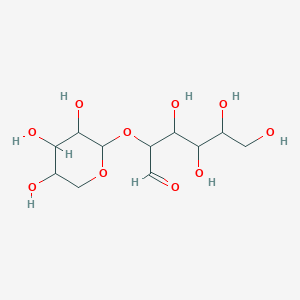
(4-Ethynylphenyl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethynylphenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C20H15P It is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-ethynylbromobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.
化学反応の分析
Types of Reactions
(4-Ethynylphenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
(4-Ethynylphenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of (4-Ethynylphenyl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The ethynyl group also allows for further functionalization, making the compound versatile in different chemical environments.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
(4-Bromophenyl)diphenylphosphane: Similar structure but with a bromine substituent instead of an ethynyl group.
(4-Methylphenyl)diphenylphosphane: Contains a methyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)diphenylphosphane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable compound for developing new materials and catalysts.
特性
分子式 |
C20H15P |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
(4-ethynylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H |
InChIキー |
BNWJETJKJICTRH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



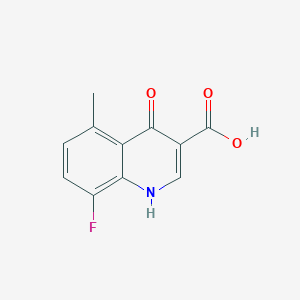
![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)
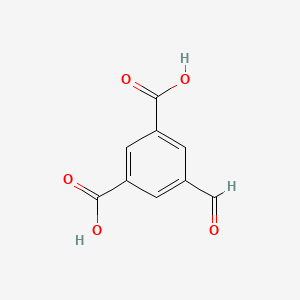
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
